molecular formula C16H22N4O2 B14921120 N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B14921120
M. Wt: 302.37 g/mol
InChI Key: XCMMUZAPEXVHIN-UHFFFAOYSA-N
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Description

N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a benzisoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring through cyclization reactions involving hydrazine and a suitable diketone. The benzisoxazole ring can be synthesized via cyclization of ortho-nitrophenyl derivatives. The final step involves coupling the pyrazole and benzisoxazole intermediates under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

N-[1-(2-ethylpyrazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C16H22N4O2/c1-4-20-13(7-8-17-20)11(3)18-16(21)15-12-9-10(2)5-6-14(12)22-19-15/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,21)

InChI Key

XCMMUZAPEXVHIN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NC(=O)C2=NOC3=C2CC(CC3)C

Origin of Product

United States

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